molecular formula C14H13N3O3S B11482288 Methyl 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate

Methyl 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate

Cat. No.: B11482288
M. Wt: 303.34 g/mol
InChI Key: SCSSXIZIZGDMIQ-UHFFFAOYSA-N
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Description

Methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:

    Solvent: Ethanol

    Base: Triethylamine

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides, thiolates

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate is unique due to its specific structural features, which include a thiazole ring fused with a pyridine ring and an amino group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

methyl 4-(2-amino-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate

InChI

InChI=1S/C14H13N3O3S/c1-20-13(19)8-4-2-7(3-5-8)9-6-10(18)16-12-11(9)21-14(15)17-12/h2-5,9H,6H2,1H3,(H2,15,17)(H,16,18)

InChI Key

SCSSXIZIZGDMIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N

Origin of Product

United States

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